molecular formula C12H12O4 B3393212 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid CAS No. 202737-28-8

1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid

Cat. No.: B3393212
CAS No.: 202737-28-8
M. Wt: 220.22 g/mol
InChI Key: HMFWQYJNPXGQTK-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid is a chemical compound with a unique structure that includes a benzodioxole ring and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized by reacting 1,3-benzodioxole-5-carboxylic acid with a suitable reagent to form the cyclobutane ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for various diseases.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

  • 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid

  • 1-(1,3-Benzodioxol-5-yl)ethanone

  • 1-(1,3-Benzodioxol-5-yl)propanoic acid

This comprehensive overview provides a detailed understanding of 1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11(14)12(4-1-5-12)8-2-3-9-10(6-8)16-7-15-9/h2-3,6H,1,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFWQYJNPXGQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-Benzo[1,3]dioxol-5-yl-cyclobutanecarbonitrile (1.2 g) was slurried in ethylene glycol (10 mL) in a pressure tube and a large excess of KOH (1 g) was added. The tube was sealed and heated at 180° C. for 24 hours, cooled, poured into 100 mL of water, acidified with 1N HCl, extracted with ether, and the ether extracts were concentrated in vacuo and chromatographed on silica gel with an ethyl acetate:hexane:acetic acid mixture to give the desired 1-benzo[1,3]dioxol-5-yl-cyclobutanecarboxylic acid (850 mg, 65%). Data for this acid: MS 220 (M); 1H NMR (300 MHz, CDCl3): δ 11.4–11.8 (br. s, 1H), 2.78–6.85 (m, 3H), 5.95 (s, 2H) 2.75–2.85 (m, 2H), 2.40–2.55 (m, 2H), 1.8–2.2 (m, 2H); 13C NMR (75 MHz, CDCl3): δ 182.9, 147.9, 146.7, 137.2, 119.8, 108.2, 107.5, 101.3, 52.2, 32.6, 16.7.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The title compound was prepared in an analogous manner to that in Example 9 from 3,4-methylenedioxyphenylacetonitrile and 1,3-dibromopropane. 2.1 eq of NaH and 1.1 eq of 1,3-dibromopropane were used. The mixture of 3,4-methylenedioxyphenylacetonitrile and 1,3-dibromopropane was added at 0° C. The afforded 1-(3,4-methylenedioxyphenyl)cyclobutanecarbonitrile was purified by chromatography on silica gel using petroleum ether-EtOAc 94:6 as eluent. The product (11 mmol) was then refluxed with KOH (33 mmol) in ethyleneglycol (16.6 mL) and H2O (1.4 mL) for 7 h. The cooled mixture was extracted with Et2O. The aqueous layer was acidified and extracted with Et2O. The crude was chromatographed on silica gel using EtOAc-HOAc 99:1 as eluent to give the desired product. The yield was 1.1 g (26%); 1H NMR (CDCl3) δ 1.80-1.95 (m, 1H), 1.97-2.12 (m, 1H), 2.40-2.50 (m, 2H), 2.75-2.85 (m, 2H), 5.91 (s, 2H), 6.75-6.80 (m, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid
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1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid
Reactant of Route 3
1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid
Reactant of Route 4
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1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid
Reactant of Route 5
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1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid
Reactant of Route 6
1-(1,3-Benzodioxol-5-yl)cyclobutanecarboxylic Acid

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